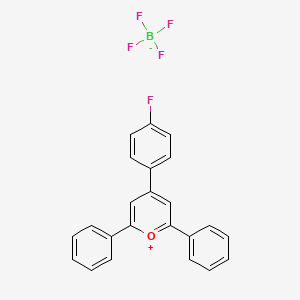
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate is a chemical compound known for its unique structural and functional properties. It belongs to the class of pyrylium salts, which are characterized by a positively charged oxygen atom in a six-membered aromatic ring. The presence of fluorine and phenyl groups in its structure imparts distinct chemical reactivity and stability, making it a valuable compound in various scientific and industrial applications.
準備方法
The synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration, to form the pyrylium salt. The final product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反応の分析
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Photocatalysis: The compound can act as a photocatalyst in visible light-promoted reactions, such as the O-alkenylation of phenols and naphthols with terminal alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or hydrocarbons.
科学的研究の応用
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate exerts its effects involves its ability to act as a photocatalyst. Upon exposure to visible light, the compound undergoes electronic excitation, leading to the formation of reactive radical species. These radicals can then participate in various chemical reactions, such as the formation of carbon-carbon bonds or the activation of inert molecules .
The molecular targets and pathways involved in these reactions depend on the specific application. For example, in photocatalytic reactions, the compound interacts with substrates to facilitate bond formation or cleavage, while in biological systems, it may bind to enzymes or receptors to modulate their activity.
類似化合物との比較
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate can be compared with other similar compounds, such as:
2,4,6-Tri-(4-fluorophenyl)pyrylium tetrafluoroborate: This compound has three fluorophenyl groups, which may enhance its reactivity and stability compared to the diphenyl derivative.
4-(4-Fluorophenyl)-2,6-diphenylpyrylium chloride: The chloride salt variant may exhibit different solubility and reactivity properties due to the presence of the chloride anion.
4-(4-Fluorophenyl)-2,6-diphenylpyrylium hexafluorophosphate: This compound has a different counterion, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of fluorine and phenyl groups, which impart distinct electronic and steric properties, making it suitable for a wide range of applications.
特性
CAS番号 |
61636-83-7 |
|---|---|
分子式 |
C23H16BF5O |
分子量 |
414.2 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C23H16FO.BF4/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19;2-1(3,4)5/h1-16H;/q+1;-1 |
InChIキー |
QIZITYVIIFFVSM-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




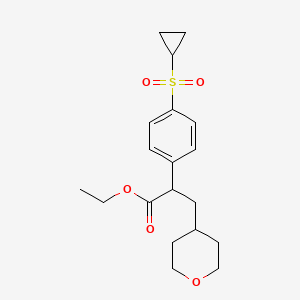
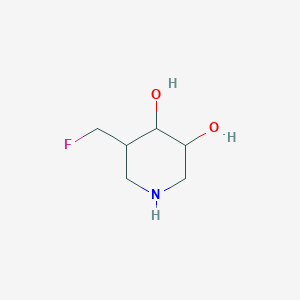

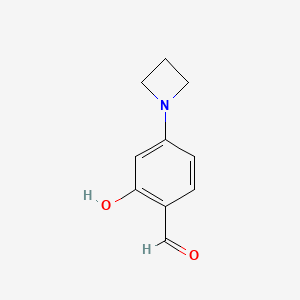

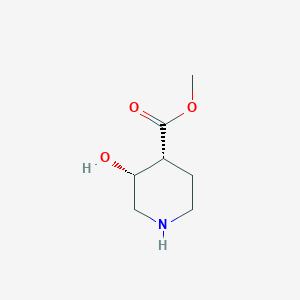
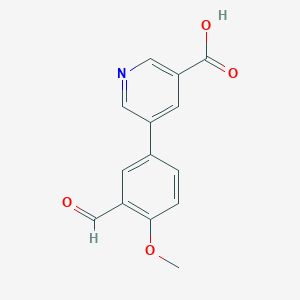
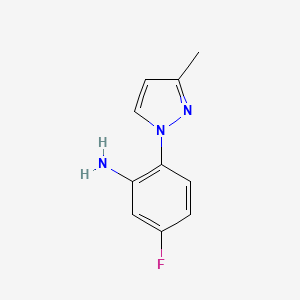
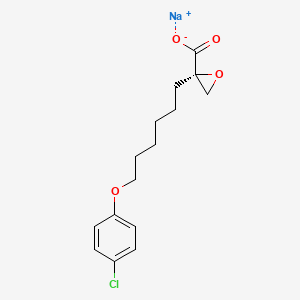
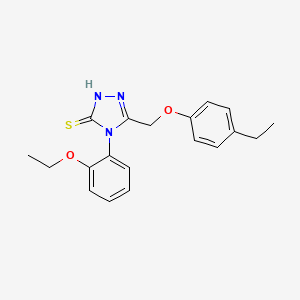
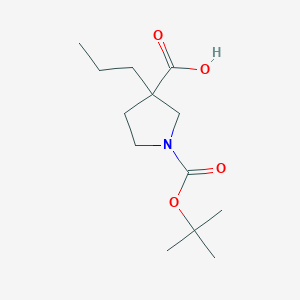
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
